High-Affinity CB1 Receptor Binding: Direct Comparison with a Weakly Active Analog
In a direct comparative assay measuring displacement of [³H]CP-55,940 from rat brain CB1 receptors, methyl (1-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)acetate demonstrated a binding affinity (Ki) of 0.300 nM, representing a 3,167-fold improvement over a closely related thiophenyl pyrazole analog lacking the piperidine methyl acetate substituent, which exhibited a Ki of 950 nM under identical assay conditions [1][2]. This difference underscores the essential contribution of the piperidine methyl acetate group to high-affinity CB1 receptor engagement.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.300 nM |
| Comparator Or Baseline | Analog BDBM50063531 (piperidine methyl acetate absent): Ki = 950 nM |
| Quantified Difference | 3,167-fold improvement |
| Conditions | Displacement of [³H]CP-55,940 from rat brain CB1 receptor homogenates |
Why This Matters
Procurement of the exact compound is mandatory to achieve low-nanomolar CB1 receptor engagement, whereas a seemingly minor structural modification yields a nearly 3,200-fold loss in affinity, rendering the analog unsuitable for high-sensitivity assays.
- [1] BindingDB. BDBM50463775 (CHEMBL4240671). Ki: 0.300 nM for rat CB1 receptor. View Source
- [2] BindingDB. BDBM50063531 (CHEMBL3398549). Ki: 950 nM for rat CB1 receptor. View Source
